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SMI-4a

Pim kinase Isoform selectivity Kinase inhibitor

Researchers requiring Pim-3-sparing pharmacology face a critical gap: pan-Pim inhibitors confound AMPK-mTORC1 signaling readouts. SMI-4a (TCS PIM-1 4a) addresses this with marked Pim-1 selectivity (IC50=17-24 nM) and negligible Pim-3 activity, uniquely activating AMPK and suppressing mTORC1 independently of Pim-3 inhibition. This enables clean dissection of the Pim-1-AMPK-mTORC1 axis in T-ALL and colorectal cancer models. - Pim-1 IC50: 17-24 nM; ~4-6× selectivity over Pim-2; Pim-3-sparing. - Activates AMPK, downregulates mTORC1 (p-p70 S6K, 4E-BP1); induces ERK1/2 phosphorylation for MAPK synergy screening. - Oral bioavailability at 60 mg/kg BID; validated PD biomarker; well-tolerated in extended dosing regimens. - PIK3CA wild-type status serves as a predictive biomarker for colorectal cancer efficacy. - ≥98% purity; in stock for immediate global shipping.

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23 g/mol
CAS No. 438190-29-5
Cat. No. B1681830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMI-4a
CAS438190-29-5
SynonymsSMI-4a;  SMI4a;  SMI 4a;  TCS PIM-1 4a.
Molecular FormulaC11H6F3NO2S
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
InChIKeyNGJLOFCOEOHFKQ-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMI-4a: A Selective Pim-1 Inhibitor


SMI-4a (TCS PIM-1 4a) is a benzylidene-thiazolidine-2,4-dione small molecule that functions as a selective, ATP-competitive inhibitor of Pim protein kinases [1]. It exhibits potent activity against Pim-1 (IC50 = 17–24 nM) and moderate activity against Pim-2 (IC50 ≈ 100 nM), with minimal inhibition of other serine/threonine or tyrosine kinases across a panel of ~50–58 tested . Preclinically, SMI-4a demonstrates cytotoxic activity against a broad spectrum of myeloid and lymphoid cell lines, with notable sensitivity in precursor T-cell lymphoblastic leukemia/lymphoma models .

WorkflowPim-1 kinase inhibition and pathway interrogation assays
Model ContextPrecursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) cell and xenograft models
SelectivityPreferential Pim-1 inhibition over Pim-2; minimal off-target kinase activity

Why SMI-4a Cannot Be Substituted


Generic substitution among Pim kinase inhibitors is unreliable due to pronounced differences in isoform selectivity, off-target profiles, and downstream pathway modulation. While pan-Pim inhibitors like AZD1208 exhibit sub-nanomolar potency across Pim-1, -2, and -3 [1], SMI-4a displays marked Pim-1 preference (~4–6× selectivity over Pim-2) and negligible activity against Pim-3 [2][3]. This isoform bias directly influences cellular outcomes: SMI-4a uniquely activates AMPK and suppresses mTORC1 signaling independent of direct Pim-3 inhibition [4]. Additionally, SMI-4a's efficacy is genetically constrained by PIK3CA mutation status—a predictive biomarker not established for other Pim inhibitors [5]. Consequently, substituting SMI-4a with broader-spectrum Pim inhibitors or close analogs like SMI-16a risks altered phenotype readouts and irreproducible results in established disease models.

Isoform Selectivity Mismatch
Pan-Pim inhibitors include Pim-3 activity and different isoform preference, which may shift pathway readouts.
mTORC1/AMPK Pathway Divergence
SMI-4a uniquely activates AMPK and suppresses mTORC1; broader inhibitors may alter metabolic signatures.
Genetic Biomarker Constraint
PIK3CA mutation status guides SMI-4a response in CRC, a biomarker not reported for other Pim inhibitors.

SMI-4a: Kinase Selectivity and Efficacy


Pim-1 vs. Pim-2 Isoform Selectivity

SMI-4a exhibits a pronounced selectivity window for Pim-1 over Pim-2 (approximately 4- to 6-fold), whereas the pan-Pim inhibitor AZD1208 shows inverted isoform preference and broader coverage. In direct kinase assays, SMI-4a inhibits Pim-1 with an IC50 of 21 nM and Pim-2 with an IC50 of 100 nM . In contrast, AZD1208 inhibits Pim-1 with an IC50 of 0.4 nM and Pim-2 with an IC50 of 5.0 nM, representing a ~12.5-fold preference for Pim-1 over Pim-2 and sub-nanomolar potency against Pim-3 . SMI-4a demonstrates negligible activity against Pim-3 and a panel of ≥50 other kinases .

Pim-1 vs. Pim-2 Selectivity
Head-to-head
SMI-4a: Pim-1 IC50 21 nM, Pim-2 100 nM; Pim-3 negligible. AZD1208: Pim-1 0.4 nM, Pim-2 5.0 nM, Pim-3 1.9 nM.
Supports Pim-1-specific pathway interrogation without Pim-3 confounding.
In vitro kinase assay context; recombinant Pim kinases.
Pim kinase Isoform selectivity Kinase inhibitor

Cytotoxicity in Pre-T-LBL Leukemia

SMI-4a demonstrates potent and selective cytotoxicity in precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) models, a sensitivity not uniformly observed with the Pim inhibitor SGI-1776. In a panel of 25 leukemic cell lines, SMI-4a exhibited IC50 values ranging from 0.8 μM to 40 μM, with pre-T-LBL/T-ALL lines being the most sensitive [1]. Mechanistically, SMI-4a induced G1 phase cell-cycle arrest via dose-dependent p27(Kip1) induction and triggered apoptosis through the mitochondrial pathway [2]. By comparison, SGI-1776—though potent against Pim-1 (IC50 = 7 nM)—shows IC50 values in leukemia cell lines spanning 0.005–11.68 μM, with broader off-target activity against Flt-3 and haspin [3]. SMI-4a's narrower kinase selectivity profile may underlie its distinct cellular efficacy pattern.

Cytotoxicity in Pre-T-LBL
Cross-study comparable
SMI-4a IC50 0.8–40 μM across 25 leukemic lines, high pre-T-LBL sensitivity. SGI-1776 IC50 0.005–11.68 μM, additional off-targets (Flt-3, haspin).
Supports cleaner Pim-1-dependent cytotoxicity profiling for leukemia pathway analysis.
Cell viability assays; 48–72 h exposure.
T-cell leukemia Cytotoxicity Hematologic malignancy

In Vivo Antitumor Efficacy

SMI-4a exhibits oral bioavailability and dose-dependent tumor growth inhibition in subcutaneous xenograft models, with concurrent pharmacodynamic biomarker evidence. In immunodeficient mice bearing subcutaneous pre-T-LBL tumors (6812/2 cells), twice-daily oral administration of SMI-4a at 60 mg/kg significantly delayed tumor growth without altering body weight, blood counts, or serum chemistries [1]. Tumors harvested 1 hour post-dose demonstrated decreased phosphorylation of p70 S6K, confirming mTORC1 pathway suppression in vivo . In contrast, the pan-Pim inhibitor AZD1208, despite superior in vitro potency, has shown limited single-agent efficacy in some NHL models, with evidence suggesting kinase-independent PIM2 functions may limit antitumor response [2].

In Vivo Tumor Growth Inhibition
Class-level inference
SMI-4a 60 mg/kg BID delayed tumor growth, reduced phospho-p70 S6K. AZD1208: limited single-agent efficacy, kinase-independent PIM2 functions possible.
Provides in vivo pharmacodynamic biomarker for target engagement monitoring.
Nu/nu mouse xenograft model; 21-day treatment.
In vivo pharmacology Xenograft model Pharmacodynamics

PIK3CA Mutation Stratification

SMI-4a efficacy is uniquely stratified by PIK3CA mutational status in colorectal cancer (CRC) models—a predictive biomarker relationship not reported for other Pim inhibitors. In CRC cell lines, SMI-4a induced cell death only in PIK3CA wild-type (PIK3CA WT) cells, while PIK3CA mutant (PIK3CA MT) cells were completely resistant [1]. In vivo xenograft and PDX experiments confirmed this genotype-dependent response. Moreover, co-treatment with PI3K inhibitors (e.g., BEZ235, BKM120) restored SMI-4a sensitivity in PIK3CA MT CRC cells [2]. This genetic dependency defines a clear patient selection criterion for SMI-4a-based preclinical studies that is not established for broader-spectrum Pim inhibitors like AZD1208 or PIM447.

PIK3CA Genotype-Dependent Response
Head-to-head
SMI-4a responsive in PIK3CA WT, resistant in PIK3CA MT; other Pim inhibitors lack this biomarker.
Enables genotype-stratified experimental design and PI3K inhibitor combination.
CRC cell lines and xenograft/PDX models.
Biomarker Colorectal cancer Patient stratification

MEK Inhibition Synergy

SMI-4a treatment paradoxically induces phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), activating the MAPK pathway as a compensatory survival signal. This creates a unique synthetic lethal opportunity: combining SMI-4a with a MEK1/2 inhibitor yields highly synergistic killing of pre-T-LBL cells [1]. This synergy has been quantitatively demonstrated in cell viability assays, whereas the pan-Pim inhibitor AZD1208 does not elicit the same ERK1/2 activation profile, suggesting a mechanism specific to SMI-4a's Pim-1-selective pharmacology [2].

MEK Inhibitor Synergy via ERK Activation
Head-to-head
SMI-4a induces ERK1/2 phosphorylation, combination with MEKi yields synergistic killing; AZD1208 does not.
Rational synthetic lethal paradigm for MAPK pathway combination studies.
Pre-T-LBL cell models.
Combination therapy MAPK pathway Synergy

SMI-4a: Research and Procurement Scenarios


Pre-T-LBL/T-ALL Xenograft Models

SMI-4a is uniquely suited for preclinical in vivo studies of T-cell acute lymphoblastic leukemia/lymphoma, where its oral bioavailability (60 mg/kg BID) and validated pharmacodynamic biomarker (phospho-p70 S6K reduction) enable robust assessment of target engagement and tumor growth inhibition [1]. Its tolerability profile—no adverse effects on body weight or hematologic parameters—supports extended dosing regimens [1]. Researchers should prioritize SMI-4a over broader-spectrum Pim inhibitors like AZD1208 when Pim-3-sparing pharmacology is required to avoid confounding compensatory signaling .

PIK3CA-Stratified Colorectal Cancer Models

SMI-4a is the Pim inhibitor of choice for studies requiring genotype-stratified efficacy analysis in colorectal cancer. Its unique sensitivity dependence on PIK3CA wild-type status provides a built-in patient selection biomarker, enabling rational preclinical trial design [2]. This property allows researchers to prospectively identify responsive models, investigate resistance mechanisms, and evaluate PI3K inhibitor combination strategies to overcome PIK3CA MT-mediated resistance [3].

mTORC1-AMPK Signaling Studies

SMI-4a offers a distinct advantage for dissecting the Pim-1–AMPK–mTORC1 signaling axis. Unlike pan-Pim inhibitors that simultaneously suppress Pim-3, SMI-4a's selective inhibition of Pim-1 leads to AMPK activation and subsequent mTORC1 downregulation, as evidenced by decreased phosphorylation of 4E-BP1 and p70 S6K [4]. This pathway-specific modulation makes SMI-4a the preferred tool for experiments aimed at isolating Pim-1's role in cellular energy sensing and metabolism .

MEK Inhibitor Combination Screening

SMI-4a's unique property of inducing ERK1/2 phosphorylation creates a rational foundation for synergy screening with MAPK pathway inhibitors. Procurement of SMI-4a is strongly indicated for combination studies involving MEK1/2 or ERK inhibitors in hematologic malignancies, where the synthetic lethal interaction yields highly synergistic cell killing not observed with other Pim inhibitors [5]. This application scenario directly leverages SMI-4a's differentiation from compounds like AZD1208 [6].

Application
Selection Property
Validation Focus
Pre-T-LBL/T-ALL xenograft studies
Pim-1 selectivity and oral bioavailability
In vivo target engagement (p70 S6K) and tumor growth delay
PIK3CA-stratified colorectal cancer models
PIK3CA genotype-dependent response
Genotype-stratified study design and PI3K inhibitor combination
Pim-1–AMPK–mTORC1 signaling studies
AMPK activation and mTORC1 downregulation without Pim-3
Pathway-specific modulation and energy sensing
MEK/ERK inhibitor combination screening
ERK1/2 phosphorylation induction
Synergistic cell killing and adaptive resistance models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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